Product packaging for SDB-005-d11(Cat. No.:)

SDB-005-d11

Cat. No.: B1154421
M. Wt: 369.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SDB-005-d11 is a deuterated, stable isotope-labeled analogue of the synthetic cannabinoid SDB-005 . It is designed for use in modern analytical and pharmacological research. The parent compound, SDB-005, is an indazole-based synthetic cannabinoid that acts as an agonist for the CB1 and CB2 cannabinoid receptors . A recent 2025 pharmaco-toxicological study confirmed that SDB-005, along with other similar compounds, produces classical cannabinoid effects in mice, such as altered temperature regulation, analgesia, and catalepsy, and demonstrates significant abuse potential mediated through the CB1 receptor . As a labeled internal standard, this compound is an essential tool for quantitative analysis using techniques like mass spectrometry. Its application is critical for improving the accuracy and reliability of data in areas such as metabolic profiling, forensic toxicology, and receptor binding studies related to synthetic cannabinoids. This product is intended strictly for research and forensic purposes in a controlled laboratory setting. It is labeled "For Research Use Only" and must not be used for any other purposes. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₃H₁₁D₁₁N₂O₂

Molecular Weight

369.5

Synonyms

Naphthalen-1-yl 1-pentyl-1H-indazole-3-carboxylate-d11

Origin of Product

United States

Chemical Synthesis and Structural Characterization of Sdb 005 D11

Synthetic Pathways for SDB-005 and its Precursors

The synthesis of SDB-005, chemically known as naphthalen-1-yl 1-pentyl-1H-indazole-3-carboxylate, involves a multi-step process commencing with the formation of the core indazole structure. A common precursor for the synthesis of SDB-005 and related indazole-based synthetic cannabinoids is 1-pentyl-1H-indazole-3-carboxylic acid. cymitquimica.comusbio.netnih.gov

The general synthetic route can be described as follows:

Alkylation of the Indazole Core: The synthesis often starts with an indazole-3-carboxylic acid ester, such as methyl 1H-indazole-3-carboxylate. acs.org This intermediate is subjected to N-alkylation by reacting it with a suitable pentylating agent, like 1-bromopentane, in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). diva-portal.org

Hydrolysis: The resulting N-alkylated ester, methyl 1-pentyl-1H-indazole-3-carboxylate, is then hydrolyzed to the corresponding carboxylic acid, 1-pentyl-1H-indazole-3-carboxylic acid. acs.org This is typically achieved using a base like sodium hydroxide (B78521) in a mixture of water and an organic solvent.

Esterification: The final step is the esterification of 1-pentyl-1H-indazole-3-carboxylic acid with 1-naphthol. This can be accomplished using a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). diva-portal.org

An alternative pathway involves the reaction of isatin, which through hydrolysis, diazotization, reduction, and cyclization, can form the indazole-3-carboxylic acid core. google.com

Table 1: Key Precursors in the Synthesis of SDB-005

Precursor NameMolecular FormulaRole in Synthesis
Methyl 1H-indazole-3-carboxylateC9H8N2O2Starting material for N-alkylation acs.org
1-BromopentaneC5H11BrAlkylating agent to introduce the pentyl chain diva-portal.org
1-Pentyl-1H-indazole-3-carboxylic acidC13H16N2O2Key intermediate that is esterified in the final step cymitquimica.comusbio.net
1-NaphtholC10H8OReactant for the final esterification step

Targeted Deuteration Strategies for SDB-005-d11 Production

The production of this compound, where "d11" signifies the presence of eleven deuterium (B1214612) atoms on the pentyl chain, necessitates a targeted deuteration strategy. vulcanchem.compharmaffiliates.com The most direct approach involves the use of a deuterated building block during the synthesis.

The primary strategy is the synthesis of a fully deuterated pentylating agent, such as 1-bromopentane-d11 (B42809). This deuterated precursor is then used in the N-alkylation step of the indazole core, as described in section 2.1. This ensures that the deuterium atoms are incorporated into the desired position on the final molecule with high isotopic enrichment. The synthesis of such deuterated alkyl bromides can be achieved through various methods, including the reaction of a deuterated alcohol with a brominating agent. cdnsciencepub.comorganic-chemistry.org

Advanced Synthetic Methodologies Employed in Deuterated Analogue Generation

Recent advancements in synthetic chemistry offer sophisticated methods for the selective incorporation of deuterium into organic molecules. researchgate.net These methodologies can be applied to the synthesis of deuterated precursors like 1-bromopentane-d11 or potentially for the direct deuteration of the SDB-005 molecule, although the former is more common for producing highly deuterated alkyl chains.

Some of these advanced techniques include:

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of hydrogen atoms with deuterium. researchgate.net Recent developments utilize catalysts like ruthenium or palladium to facilitate HIE on alkyl chains using D₂O as the deuterium source. nih.gov Metallaphotoredox catalysis using alkyl-substituted thianthrenium salts has also emerged as a powerful technique for selective deuteration at the α-position of alkyl chains. nih.gov

Reductive Deuteration: This involves the reduction of an unsaturated bond (like a double or triple bond) or a functional group using a deuterium source. For instance, the reduction of a corresponding pentenyl or pentynyl precursor with deuterium gas (D₂) over a catalyst like palladium on carbon would yield a deuterated pentyl group. researchgate.net Electrochemical methods using D₂O as the deuterium source are also gaining prominence. researchgate.net

Dehalogenative Deuteration: This strategy involves the replacement of a halogen atom with a deuterium atom. While less direct for creating a fully deuterated alkyl chain from a non-deuterated starting material, it is a useful technique in isotopic labeling. researchgate.net

Copper-Catalyzed Transfer Deuteration: This emerging technique allows for the precise installation of deuterium atoms across double or triple bonds using readily available deuterium donors, avoiding the need for flammable deuterium gas. marquette.edu

For the synthesis of this compound, a likely advanced approach would involve the synthesis of pentane-d12 (B1360251) via extensive HIE or from a highly deuterated starting material, followed by its conversion to 1-bromopentane-d11.

Confirmatory Spectroscopic Analysis for Isotopic Labeling Beyond Basic Identification

Once synthesized, the structure of this compound and the success of the isotopic labeling must be confirmed using advanced spectroscopic techniques. rsc.org The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.netnih.gov

Elucidation of Deuteration Sites and Assessment of Isotopic Purity

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for confirming the incorporation of deuterium. The molecular weight of SDB-005 is approximately 358.4 g/mol . swgdrug.org Due to the replacement of eleven hydrogen atoms (atomic mass ~1) with eleven deuterium atoms (atomic mass ~2), this compound is expected to have a molecular weight of approximately 369.5 g/mol . vulcanchem.compharmaffiliates.com High-resolution mass spectrometry (HR-MS) can precisely measure this mass difference, confirming the incorporation of the correct number of deuterium atoms. The mass spectrum of this compound would show a molecular ion peak ([M+H]⁺) around m/z 370.2, a clear shift of +11 amu from the non-deuterated compound's peak at m/z 359.2. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the exact location of the deuterium atoms and the isotopic purity of the sample.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of SDB-005, the signals corresponding to the protons of the pentyl chain would be present. For this compound, these signals would be significantly reduced or completely absent, providing strong evidence of successful deuteration at these positions. vulcanchem.comresearchgate.net The remaining signals for the aromatic protons on the indazole and naphthalene (B1677914) rings would remain, confirming the integrity of the rest of the molecule.

²H NMR (Deuterium NMR): A ²H NMR experiment can be performed to directly observe the deuterium nuclei. The spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the pentyl chain, definitively confirming their location.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of this compound would also show characteristic changes. The signals for the carbon atoms bonded to deuterium (C-D) would appear as multiplets due to coupling with deuterium (which has a nuclear spin of 1), and their chemical shifts might be slightly different compared to the corresponding carbons in the non-deuterated compound.

The isotopic purity can be assessed by comparing the integration of any residual proton signals in the pentyl region of the ¹H NMR spectrum with the integration of a known, non-deuterated portion of the molecule. High isotopic purity is indicated by a very low or non-existent integral for the residual proton signals.

Table 2: Spectroscopic Data for SDB-005 and Expected Data for this compound

TechniqueSDB-005This compound (Expected)
Molecular Formula C23H22N2O2 swgdrug.orgC23H11D11N2O2 vulcanchem.compharmaffiliates.com
Molecular Weight ~358.4 g/mol swgdrug.org~369.5 g/mol vulcanchem.compharmaffiliates.com
MS ([M+H]⁺) ~359.2 m/z vulcanchem.com~370.2 m/z vulcanchem.com
¹H NMR Shows signals for pentyl protons. researchgate.netAbsence or significant reduction of pentyl proton signals. vulcanchem.com
²H NMR No signalSignals corresponding to the deuterated pentyl chain positions.

By employing these synthetic and analytical methodologies, this compound can be reliably produced and characterized, ensuring its suitability as a high-purity internal standard for analytical applications.

Preclinical Pharmacological Investigations of Sdb 005 D11 and Its Non Deuterated Parent

In Vitro Receptor Binding Affinities at Cannabinoid Receptors (CB1 and CB2)

The initial step in characterizing a new psychoactive substance involves determining its binding affinity for its molecular targets. For synthetic cannabinoids, these are primarily the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. mdpi.com These receptors are G protein-coupled receptors (GPCRs) that mediate the physiological and psychoactive effects of cannabinoids. nih.gov

Assessment of Competitive Binding Constants (Ki/Kd)

Binding affinity is quantified by the dissociation constant (Kd) or the competitive binding constant (Ki), with lower values indicating a higher affinity of the ligand for the receptor.

Studies utilizing surface plasmon resonance (SPR) experiments have been conducted to evaluate the affinity of SDB-005 for the CB1 receptor. nih.gov These experiments demonstrated a direct binding interaction and allowed for the determination of the equilibrium dissociation constant (Kd). The results of these in vitro affinity tests were shown to be positively correlated with in vivo potency. nih.gov

For the alternative compound also referred to as SDB-005 (the N-phenyl analogue of SDB-006), competitive binding assays have reported a high affinity for the CB1 receptor, with a Ki value of 21 nM, and a lower affinity for the CB2 receptor, with a Ki of 140 nM. wikipedia.org

Table 1: Reported Binding Constants for SDB-005 Analogues

Compound Receptor Binding Constant (Ki)
SDB-005 (N-phenyl analogue of SDB-006) CB1 21 nM wikipedia.org

Ligand Selectivity Profiling Across Cannabinoid Receptor Subtypes

Ligand selectivity refers to a compound's ability to bind preferentially to one receptor subtype over another. This is a critical parameter in drug design, as selective compounds can elicit more specific effects. CB1 receptors are densely expressed in the central nervous system, while CB2 receptors are found predominantly in peripheral tissues and on immune cells. nih.govnih.govurotoday.com

Based on the binding data for the N-phenyl analogue of SDB-006, a selectivity ratio (Ki CB2 / Ki CB1) can be calculated. wikipedia.org With a Ki of 21 nM for CB1 and 140 nM for CB2, this compound demonstrates a 6.7-fold selectivity for the CB1 receptor. wikipedia.org For the more common indazole-based SDB-005, while it is presumed to be an agonist for both receptors, a lack of specific CB2 binding affinity data in the available literature prevents a precise selectivity calculation. pharmaffiliates.comwikipedia.org

Functional Agonism/Antagonism at Cannabinoid Receptors in Cellular Assays

Beyond simple binding, functional assays are required to determine whether a compound activates (agonism) or blocks (antagonism) the receptor, and to quantify the magnitude of this effect.

cAMP Inhibition Studies and G-Protein Coupling Assays

CB1 and CB2 receptors are canonically coupled to the Gi/o family of G proteins. nih.gov Activation of these receptors by an agonist typically leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.govurotoday.com This inhibition of the cAMP signaling cascade is a hallmark of cannabinoid receptor activation. nih.gov While this is the expected mechanism for SDB-005 as a cannabinoid agonist, specific data from G-protein coupling or cAMP inhibition assays for this compound are not detailed in the reviewed literature.

Beta-Arrestin Recruitment and Receptor Internalization Investigations

In addition to G-protein signaling, GPCRs like the cannabinoid receptors can signal through β-arrestin pathways. nih.gov Upon agonist binding, β-arrestins are recruited to the receptor, a process which not only desensitizes the G-protein response but can also initiate distinct, G-protein-independent signaling cascades and promote receptor internalization. nih.govpromega.combiorxiv.org This phenomenon, known as functional selectivity or biased agonism, means that different agonists can stabilize distinct receptor conformations, leading to varied downstream signaling profiles. nih.gov Investigations into the specific ability of SDB-005 to promote β-arrestin recruitment have not been reported in the available scientific literature.

In Vitro Efficacy and Potency Determination (EC50, Emax)

In vitro efficacy (Emax) measures the maximum possible response a compound can produce, while potency (EC50) is the concentration required to produce 50% of that maximal response. These values are crucial for understanding a compound's functional activity.

While specific EC50 and Emax values for SDB-005 are not available in the provided research, data from related compounds offer some insight. The parent indole-core compound, SDB-006, is a potent agonist at human CB1 receptors with an EC50 value of 19 nM. scispace.comresearchgate.net Structure-activity relationship studies suggest that substituting an indole (B1671886) core with an indazole core, as in the case of SDB-005, tends to increase in vitro potency. researchgate.net This implies that SDB-005 may be a more potent agonist than SDB-006.

Table 2: Functional Potency of Related Synthetic Cannabinoids

Compound Receptor Functional Assay Potency (EC50)
SDB-006 hCB1 Membrane Potential 19 nM scispace.comresearchgate.net
Cumyl-PINACA hCB1 cAMP Assay 0.06 nM researchgate.net
5F-MDMB-PICA hCB1 Receptor Activation 3.26 nM researchgate.net
5F-MDMB-PICA hCB2 Receptor Activation 0.87 nM researchgate.net
ADB-FUBINACA hCB1 Receptor Activation 0.69 nM researchgate.net

Table 3: List of Compounds Mentioned

Compound Name Full Name / Description
SDB-005 Naphthalen-1-yl 1-pentyl-1H-indazole-3-carboxylate
SDB-005-d11 Deuterated stable isotope of SDB-005
SDB-006 N-benzyl-1-pentyl-1H-indole-3-carboxamide
PB-22 Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate
JWH-018 Naphthalen-1-yl-(1-pentyl-1H-indol-3-yl)methanone
NM-2201 Naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
5F-SDB-005 Naphthalen-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate
SDB-006 (N-phenyl analogue) N-phenyl-1-pentyl-1H-indole-3-carboxamide
Cumyl-PINACA (1-Pentyl-1H-indazol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
5F-MDMB-PICA Methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate

Receptor Reserve and Signal Transduction Pathway Activation

SDB-005 is presumed to exert its effects primarily through the activation of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. pharmaffiliates.com These receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically initiate a signaling cascade by inhibiting adenylyl cyclase activity. dusunenadamdergisi.org This leads to downstream effects including the modulation of ion channels, such as inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels, which ultimately results in a decrease in neurotransmitter release. dusunenadamdergisi.org

While SDB-005 is characterized as a CB1/CB2 receptor agonist, detailed studies delineating its specific signal transduction profile, such as potential bias towards G-protein activation versus β-arrestin pathways, are not extensively detailed in the available literature. Furthermore, specific investigations into the receptor reserve for SDB-005 in various tissues or cell systems have not been reported. Receptor reserve is a crucial pharmacological parameter that describes the proportion of receptors that are not required to be occupied to elicit a maximal response in a given tissue, and this data remains a gap in the understanding of SDB-005.

Allosteric Modulation Investigations

Based on a review of the scientific literature, there are no available preclinical studies investigating the potential for SDB-005 or its metabolites to act as allosteric modulators at cannabinoid receptors or other receptor systems. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and can either enhance or diminish the effect of the endogenous ligand or a primary agonist. This area of investigation remains unexplored for SDB-005.

Comparative Pharmacology with Reference Synthetic Cannabinoids and Endocannabinoids

Preclinical studies have positioned SDB-005's pharmacological activity relative to other well-known synthetic cannabinoids. In one study utilizing surface plasmon resonance (SPR) to evaluate binding affinity for the CB1 receptor, SDB-005 was compared directly with the first-generation synthetic cannabinoid JWH-018 and the fourth-generation compound 4F-ABUTINACA. researchgate.netnih.gov The results indicated that SDB-005 possesses a weaker binding affinity for the CB1 receptor compared to the other two compounds. researchgate.netmdpi.com This in vitro finding was consistent with in vivo assessments where the pharmacological potency ranking aligned with the affinity results. nih.govmdpi.com

Table 1: Comparative CB1 Receptor Binding Affinity of SDB-005 and Other Synthetic Cannabinoids
CompoundCB1 Receptor Binding Affinity (KD in M)Reference
4F-ABUTINACA2.014 × 10-5 researchgate.netmdpi.com
JWH-0183.929 × 10-5 researchgate.netmdpi.com
SDB-0055.302 × 10-5 researchgate.netmdpi.com

Another study compared SDB-005 with its fluorinated analogue, 5F-SDB-005. nih.gov The research noted that terminal fluorination of the pentyl chain moderately enhanced the binding affinity for the CB1 receptor in several pairs of synthetic cannabinoids, including the SDB-005/5F-SDB-005 pair. nih.gov This suggests that subtle structural modifications can significantly influence receptor interaction. In contrast, SDB-001, an adamantane-derived carboxamide, was found to have a longer duration of physiological effects (hypothermia and bradycardia) in rats compared to JWH-018, indicating a potentially different pharmacokinetic or pharmacodynamic profile. acs.org

Interaction with Non-Cannabinoid Receptors (e.g., GPCRs, Ion Channels) in Preclinical Models

The potential for synthetic cannabinoids to interact with non-cannabinoid receptor targets is an area of active research, as such interactions could contribute to their complex and sometimes severe toxicological profiles.

A study that screened a variety of synthetic cannabinoids against the orphan GPCRs GPR18 and GPR55 found no activity for any of the tested compounds at GPR18. nih.gov Some other compounds in the study were identified as moderate antagonists at GPR55, though specific data for SDB-005 in this assay was not highlighted. nih.gov Generally, studies on first-generation synthetic cannabinoids have shown that they possess weak or no significant affinity for a wide range of other major neurotransmitter receptors. nih.gov While some research suggests synthetic cannabinoids may interact with targets like the TRPV1 channel or form functional heterodimers with dopamine (B1211576) or opioid receptors, the specific pharmacological implications of these potential interactions are not yet well understood and have not been specifically demonstrated for SDB-005. dusunenadamdergisi.org

Metabolic Profiling and Enzymatic Biotransformation of Sdb 005 D11

In Vitro Metabolic Stability Assessment in Hepatic Microsomal Systems (e.g., Human Liver Microsomes)

In vitro systems, particularly human liver microsomes (HLMs), are fundamental tools for assessing the metabolic stability of new chemical entities. HLMs contain a high concentration of drug-metabolizing enzymes, including Cytochrome P450 (CYP) and carboxylesterase enzymes, which are crucial for the biotransformation of many xenobiotics. diva-portal.org

While specific intrinsic clearance (CLint) values for SDB-005 are not prominently published, research on structurally related synthetic cannabinoids with ester linkages provides significant insight. Synthetic cannabinoids containing a quinoline (B57606) or naphthol ester, such as SDB-005, have been observed to undergo rapid decomposition and hydrolysis in in vitro environments like human liver microsomes and serum. researchgate.net The ester linkage in SDB-005 makes it a prime substrate for carboxylesterases, which are abundant in HLMs and are known to rapidly hydrolyze such compounds. nih.gov This rapid hydrolysis suggests that SDB-005 likely possesses a high intrinsic clearance, leading to a short half-life in microsomal systems. Studies on similar compounds have shown half-lives as short as 11.5 to 12.4 minutes in HLM incubations. researchgate.net

The metabolism of synthetic cannabinoids is characterized by extensive Phase I transformations, primarily driven by oxidative reactions and hydrolysis. nih.govwvu.edu For SDB-005, two major metabolic routes are predicted in HLM incubations:

Ester Hydrolysis: The most prominent initial step is the cleavage of the naphthalenyl ester bond. This reaction is catalyzed by carboxylesterases and results in the formation of 1-pentyl-1H-indazole-3-carboxylic acid and 1-naphthol. This hydrolysis is a common and rapid metabolic pathway for ester-containing synthetic cannabinoids. researchgate.netresearchgate.net

Oxidative Metabolism: Following, or in parallel with, hydrolysis, the SDB-005 molecule undergoes various oxidative modifications catalyzed by CYP enzymes. These include monohydroxylation at different positions on the pentyl side chain (producing alcohol metabolites) and hydroxylation on the naphthalene (B1677914) ring system. nih.govnih.gov Further oxidation can lead to the formation of dihydroxy or trihydroxy metabolites. nih.gov

Determination of Intrinsic Clearance (CLint)

In Vivo Metabolite Identification in Preclinical Animal Models (e.g., Rodents)

Preclinical animal models, most commonly rodents like rats and mice, are essential for understanding the in vivo metabolism and disposition of drugs. uni-saarland.deresearchgate.net These studies provide a more complete picture of biotransformation, including the interplay between different organs and excretory routes.

In typical in vivo studies with rodents, urine and feces are collected over a set period (e.g., 24-48 hours) following administration of the compound to identify the primary routes of elimination for its metabolites. uni-saarland.deaacrjournals.org For synthetic cannabinoids, the parent compound is rarely detected in urine; instead, a profile of metabolites is identified. europa.euresearchgate.net Analysis of both urine and feces is necessary to construct a complete mass balance and determine if biliary excretion into the feces is a significant pathway. sigmaaldrich.com Studies on related compounds have confirmed that metabolites are the main targets for detection in urine samples. researchgate.net

Time-course studies are conducted by collecting biological samples (plasma, urine) at multiple intervals after drug administration to map the rate of metabolite formation and elimination. nih.gov For similar synthetic cannabinoids studied in rats, plasma concentrations peak shortly after administration and then decline, while metabolites appear in plasma and are subsequently excreted in urine over several hours. nih.govnih.gov

A key finding from in vivo studies of related compounds is that elimination can be significantly slower than predicted by in vitro models. nih.gov This discrepancy is often attributed to the lipophilic nature of synthetic cannabinoids, which can lead to their sequestration in adipose (fat) tissue and a prolonged elimination phase. nih.gov Therefore, a time-dependent profile for SDB-005 would likely show initial rapid metabolism followed by a slower elimination of metabolites as the compound is gradually released from tissue stores.

Excretory Pathway Analysis of Metabolites (e.g., Urine, Feces)

Elucidation of Cytochrome P450 Isoforms and Other Enzymes Involved in SDB-005-d11 Metabolism

The biotransformation of SDB-005 is a multi-enzyme process involving both hydrolytic and oxidative enzymes.

Carboxylesterases (CES): Given the ester linkage in SDB-005, carboxylesterases (such as CES1, which is highly expressed in the human liver) are predicted to play a major role in its initial hydrolysis. nih.gov This hydrolytic step is often rapid and represents a primary clearance pathway for many ester-containing drugs.

Cytochrome P450 (CYP) Isoforms: The oxidative modifications to the SDB-005 structure are mediated by the CYP superfamily of enzymes. diva-portal.org Based on extensive research into various classes of synthetic cannabinoids, several key isoforms are consistently implicated in their metabolism. The primary enzymes responsible for the hydroxylation of the alkyl and aromatic moieties of compounds similar to SDB-005 are CYP3A4, CYP2C9, and CYP1A2. diva-portal.orgnih.govnih.gov CYP3A4, in particular, is known for its broad substrate specificity and its role in metabolizing a majority of therapeutic drugs, as well as its activity towards other synthetic cannabinoids. nih.govnih.govmerckmillipore.com

Glucuronidation and Other Phase II Conjugation Pathways

Phase II metabolism involves the conjugation of a xenobiotic or its phase I metabolites with endogenous molecules, a process that generally increases water solubility and facilitates excretion. For synthetic cannabinoids, glucuronidation is a prominent phase II pathway.

While direct experimental studies on the glucuronidation of SDB-005 are not extensively documented in current literature, the metabolic pathways of structurally similar synthetic cannabinoids provide strong evidence for its likely biotransformation. Research on SDB-006, a compound closely related to SDB-005, has shown that it is highly metabolized in human hepatocytes, with glucuronidation being one of the main transformation routes. researchgate.netresearchgate.net Similarly, studies on PB-22 and its fluorinated analogs, FDU-PB-22 and FUB-PB-22, have identified glucuronidation as a significant metabolic pathway. biocrick.comnih.govresearchgate.net In these cases, the initial phase I metabolism, often involving hydroxylation or ester hydrolysis, introduces or exposes functional groups that are then susceptible to conjugation with glucuronic acid. nih.govresearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). tandfonline.comnih.gov

For SDB-005, it is anticipated that after phase I metabolism, which would likely involve hydroxylation on the pentyl chain or naphthalene ring, the resulting hydroxylated metabolites would serve as substrates for UGT enzymes. The addition of a glucuronide moiety would significantly increase the polarity of the metabolites, preparing them for elimination from the body, primarily through urine. Other potential, though less commonly reported for this class of compounds, phase II conjugation pathways could include sulfation.

Table 1: Anticipated Phase II Metabolites of SDB-005

Parent CompoundPhase I Metabolite (Example)Phase II ConjugationAnticipated Phase II Metabolite
SDB-005Hydroxypentyl-SDB-005GlucuronidationHydroxypentyl-SDB-005-glucuronide
SDB-005Naphthyl-hydroxy-SDB-005GlucuronidationNaphthyl-hydroxy-SDB-005-glucuronide

The Role of Deuteration (d11) in Metabolic Pathway Elucidation and Enzyme Kinetics

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern metabolic research. The presence of deuterium (B1214612) atoms provides a distinct mass signature that allows for the differentiation of the labeled compound and its metabolites from their unlabeled counterparts.

Isotope Effects on Metabolic Rate and Pathway Preference

The replacement of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly.

In the context of this compound, the deuteration of the pentyl chain and potentially other sites could lead to a decreased rate of phase I metabolism, particularly hydroxylation reactions that target these positions. This can have several consequences:

Metabolic Shifting: If metabolism at a deuterated site is slowed, alternative, non-deuterated sites may become more favorable for enzymatic attack. This can lead to a shift in the metabolic profile, with a different distribution of metabolites compared to the non-deuterated parent compound.

While the theoretical basis for these effects is well-established, specific experimental data quantifying the KIE for this compound and its impact on metabolic pathways are not yet available in the scientific literature. Studies on other deuterated synthetic cannabinoids would be necessary to draw more direct parallels.

Utility of this compound as an Internal Standard in Metabolic Studies

One of the most valuable applications of this compound is its use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). vulcanchem.com

Internal standards are essential for accurate quantification as they help to correct for variations that can occur during sample preparation and analysis. The ideal internal standard behaves chemically and physically identically to the analyte of interest but is distinguishable by the detector. This compound fulfills these criteria perfectly for the analysis of SDB-005. vulcanchem.com

Key advantages of using this compound as an internal standard include:

Similar Extraction and Chromatographic Behavior: this compound and SDB-005 will have nearly identical extraction efficiencies and retention times in chromatographic systems. vulcanchem.com

Correction for Matrix Effects: In complex biological matrices like blood and urine, other substances can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. Because the internal standard is affected by these matrix effects in the same way as the analyte, their ratio remains constant, allowing for accurate quantification.

Distinct Mass Spectrometric Detection: The mass difference of 11 atomic mass units between this compound and SDB-005 allows for their clear separation and individual quantification by the mass spectrometer. vulcanchem.com

The use of deuterated internal standards like this compound is a standard practice in forensic toxicology and clinical chemistry for the reliable detection and quantification of synthetic cannabinoids and their metabolites in biological samples. vulcanchem.com

Advanced Analytical Methodologies for Sdb 005 D11 and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Trace Analysisnih.govoup.comannexpublishers.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for the trace analysis of SDB-005 and its deuterated analog, SDB-005-d11, in various biological matrices. oup.comalwsci.com The development of robust LC-MS/MS methods is crucial for forensic and clinical toxicology. vulcanchem.commdpi.com These methods often involve simple sample preparation techniques like protein precipitation, followed by sensitive detection using multiple reaction monitoring (MRM). mdpi.comnih.gov

Optimization of Chromatographic Separation Parametersresearchgate.netprotocols.io

Effective chromatographic separation is essential for distinguishing SDB-005 and its metabolites from other compounds in a sample. Key parameters that are optimized include the choice of the analytical column, the mobile phase composition, and the gradient elution program.

Analytical Column: Reversed-phase columns, such as C18 or pentafluorophenyl (PFP) columns, are commonly used for the separation of synthetic cannabinoids like SDB-005. researchgate.netscitechnol.com For instance, a Hypersyl Gold PFP column (100 × 2.1 mm, 1.9 µm) has been utilized for the separation of similar synthetic cannabinoids. researchgate.net

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netprotocols.ioscitechnol.com The addition of formic acid or ammonium formate (B1220265) helps to improve the ionization efficiency in the mass spectrometer. protocols.io

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is gradually increased over time, is often employed to achieve optimal separation of compounds with varying polarities. protocols.io A typical gradient might start with a high percentage of the aqueous phase and ramp up to a high percentage of the organic phase. protocols.io

Table 1: Example Chromatographic Conditions for Synthetic Cannabinoid Analysis

ParameterConditionReference
Column Hypersyl Gold PFP (100 × 2.1 mm, 1.9 µm) researchgate.net
Mobile Phase A 2 mM Ammonium Formate in 0.1% Formic Acid researchgate.net
Mobile Phase B Acetonitrile researchgate.net
Flow Rate 0.5 mL/min nih.gov
Gradient Isocratic or Gradient Elution scitechnol.comnih.gov

Tandem Mass Spectrometry Fragmentation Patterns for Identification and Quantificationvulcanchem.comlifesciencesite.com

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and sensitive quantification of analytes. wikipedia.orgnationalmaglab.org In MS/MS, a precursor ion (typically the protonated molecule [M+H]+) is selected and fragmented to produce characteristic product ions. nationalmaglab.org

Table 2: Predicted and Observed Mass Transitions for SDB-005 and Analogs

CompoundPrecursor Ion (m/z)Product Ions (m/z)Reference
SDB-005359.2Not specified vulcanchem.com
This compound~370.2Not specified vulcanchem.com
5F-SDB-005377.2233.0, 213.06, 144.9 ncl.ac.uk

Method Validation Parameters (e.g., linearity, limit of detection, limit of quantification, precision, accuracy)oup.comlifesciencesite.comresearchgate.net

To ensure the reliability of an analytical method, it must be thoroughly validated. Key validation parameters include:

Linearity: This establishes the relationship between the concentration of the analyte and the instrument response over a specific range. nih.gov For synthetic cannabinoids, linearity is often established in the ng/mL range. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. aoac.orgpharmanueva.com For similar synthetic cannabinoids, LODs can be in the range of 0.01 to 0.5 ng/mL. researchgate.net

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. nih.gov These are typically assessed at different concentration levels. nih.gov

Recovery: This determines the efficiency of the extraction process. nih.gov

Matrix Effect: This assesses the influence of other components in the sample matrix on the ionization of the analyte. ojp.gov

Table 3: Typical Validation Parameters for LC-MS/MS Methods

ParameterTypical Acceptance CriteriaReference
Linearity (r²) > 0.99 nih.gov
Accuracy Within ±15% of the nominal concentration (±20% at LOQ) nih.gov
Precision (%CV) ≤ 15% (≤ 20% at LOQ) pharmanueva.com
LOD Signal-to-noise ratio ≥ 3 nih.gov
LOQ Signal-to-noise ratio ≥ 10 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites (if applicable)vulcanchem.comprotocols.io

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of synthetic cannabinoids and their metabolites, particularly those that are volatile or can be made volatile through derivatization. nih.govresearchgate.net For SDB-005, GC-MS analysis would involve monitoring for its characteristic mass spectrum. swgdrug.org It's important to note that some cannabinoids can degrade at the high temperatures used in GC injectors, so careful method development is necessary. swgdrug.org For example, it has been observed that cannabinoids with an aromatic ester can degrade in alcohol solvents at room temperature. swgdrug.org

High-Resolution Mass Spectrometry (HRMS) for Unknown Metabolite Identificationalwsci.commdpi.comresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for identifying unknown metabolites. alwsci.comthermofisher.com By determining the precise elemental composition of a metabolite, HRMS can significantly narrow down the potential structures. github.com This is particularly useful in metabolomics studies where the goal is to identify novel metabolic pathways. alwsci.comresearchgate.net Techniques like LC-QTOF-MS/MS (liquid chromatography-quadrupole time-of-flight mass spectrometry) are employed for this purpose. researchgate.net

Application of this compound as a Deuterated Internal Standard in Quantitative Assaysoup.comnih.govojp.gov

Deuterated compounds like this compound are ideal internal standards for quantitative mass spectrometry-based assays. vulcanchem.com Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they behave similarly during sample preparation and chromatographic separation. vulcanchem.com However, their difference in mass allows them to be distinguished by the mass spectrometer. vulcanchem.com The use of a deuterated internal standard corrects for variations in extraction efficiency and matrix effects, leading to more accurate and precise quantification of the target analyte, SDB-005, in complex biological matrices such as blood and urine. vulcanchem.comojp.gov

Advantages of Isotopic Internal Standards in Analytical Chemistry

In quantitative analysis, particularly when using mass spectrometry (MS), an internal standard is essential to correct for variability during the analytical process. fda.gov Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in bioanalysis. scioninstruments.combioanalysis-zone.com These standards are compounds where one or more atoms have been replaced with their heavier stable isotopes, for instance, deuterium (B1214612) (²H or D) in place of hydrogen. acanthusresearch.com

The primary advantage of a SIL internal standard is that its chemical and physical properties are nearly identical to the analyte of interest. bioanalysis-zone.com This means it behaves similarly during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer. scioninstruments.com However, due to the mass difference—in this case, this compound is approximately 11 atomic mass units heavier than SDB-005—it can be clearly distinguished by the mass spectrometer. vulcanchem.com This near-identical behavior allows the SIL standard to effectively compensate for variations in sample handling, instrument response, and potential analyte degradation, leading to significantly improved accuracy and precision in quantitative results. acanthusresearch.comclearsynth.com The use of SIL analogs has been shown to provide more reproducible and accurate recoveries in LC-MS/MS assays compared to using structurally related but non-isotopic compounds as internal standards. acanthusresearch.com

Matrix Effects Mitigation and Enhanced Analytical Reproducibility

Biological samples are inherently complex, containing numerous endogenous components like proteins, lipids, and salts. nih.govbjbabs.org During mass spectrometric analysis, these co-eluting substances can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. researchgate.net This can lead to either ion suppression or enhancement, causing underestimation or overestimation of the analyte's true concentration and compromising the reliability of the results. researchgate.netcsic.es

The use of a co-eluting SIL internal standard like this compound is a highly effective strategy to mitigate matrix effects. scioninstruments.comclearsynth.com Because this compound has the same chemical structure and properties as SDB-005, it is affected by matrix interferences in the same way. nih.gov By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by matrix effects is normalized. scioninstruments.com This correction enhances the reproducibility and robustness of the analytical method, ensuring that the quantitative data is reliable across different samples and even different batches of the biological matrix. acanthusresearch.comresearchgate.net The table below shows representative data on how different extraction methods can influence matrix effects in the analysis of synthetic cannabinoids.

Table 1: Comparison of Matrix Effects for Synthetic Cannabinoids in Blood Using Different Extraction Methods nih.gov
AnalyteSolid-Phase Extraction (SPE) (%)Supported Liquid Extraction (SLE) (%)ISOLUTE C18 (%)
5F-CUMYL-PICA142322
5F-MDMB-PICA162523
Average 15 24 22.5

This table demonstrates that Solid-Phase Extraction (SPE) resulted in the lowest matrix effects compared to SLE and C18 cartridges for the analyzed synthetic cannabinoids. nih.gov

Bioanalytical Sample Preparation Techniques for Complex Biological Matrices (e.g., plasma, urine, tissue homogenates) in Preclinical Research

The primary goal of sample preparation in bioanalysis is to extract the target analytes from complex biological fluids and remove interfering components prior to instrumental analysis. nih.govbjbabs.org The choice of technique is critical for achieving high recovery and minimizing matrix effects. researchgate.net For synthetic cannabinoids like SDB-005 and its metabolites in matrices such as plasma and urine, several techniques are commonly employed in preclinical research.

Solid-Phase Extraction (SPE): This is a widely used and highly effective technique for cleaning up complex samples. nih.govbioanalysis-zone.com It involves passing the liquid sample through a solid sorbent that retains the analyte, while unwanted matrix components are washed away. The analyte is then eluted with a small volume of solvent. Different SPE sorbents, such as polymeric reversed-phase materials (e.g., Strata-X, Oasis PRiME HLB), can be selected to optimize the extraction of specific cannabinoids. nih.govbioanalysis-zone.com Studies show that SPE can provide high analyte recovery and significantly reduce matrix effects. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.netmdpi.com It is effective for separating cannabinoids from polar matrix components in urine and plasma.

Supported Liquid Extraction (SLE): This technique combines the principles of LLE with the convenience of a column-based format. gcms.cz The aqueous sample is loaded onto an inert solid support (diatomaceous earth), and a water-immiscible organic solvent is passed through to elute the analytes, leaving interfering substances behind. gcms.cz

Protein Precipitation (PPT): Often used for plasma or serum, this method involves adding a solvent (like acetonitrile) to precipitate proteins. mdpi.com While simple and fast, it is generally less clean than SPE or LLE and may result in more significant matrix effects. bioanalysis-zone.com

In all these procedures, the addition of this compound at the beginning of the sample preparation process is crucial. fda.gov It allows for the correction of any analyte loss that may occur during the multi-step extraction and cleanup process, ensuring accurate quantification. nih.gov

Table 2: Analyte Recovery for Synthetic Cannabinoids from Whole Blood nih.govbioanalysis-zone.com
Extraction MethodAverage Recovery (%)Key Features
Oasis PRiME HLB (SPE)91%Removes >95% of phospholipids (B1166683) compared to PPT. bioanalysis-zone.com
Strata-X Polymeric SPE91.4%Demonstrated the most effective reduction in matrix effects in a comparative study. nih.gov
Supported Liquid Extraction (SLE)82.5%A faster alternative to traditional LLE. nih.gov

Advancement in Screening Techniques for Novel Synthetic Cannabinoids through this compound Research

The field of novel psychoactive substances (NPS) is characterized by the rapid emergence of new chemical structures designed to circumvent drug laws. nih.govd-nb.info This poses a major challenge for forensic screening, as laboratories may not possess certified reference materials for the very latest compounds. nih.gov Research and method development for established synthetic cannabinoids, facilitated by the availability of standards like SDB-005 and this compound, are pivotal in advancing screening technologies.

The development of sensitive, targeted methods for compounds like SDB-005 using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) creates a foundation that can be adapted to detect new, structurally similar analogs. bioanalysis-zone.comoup.com High-resolution mass spectrometry (HRMS), particularly LC-quadrupole time-of-flight (LC-QTOF-MS), has become a powerful tool. oup.com It allows for untargeted, data-dependent acquisition, where all data is collected and can be retrospectively analyzed for new compounds once their chemical information becomes available. oup.comd-nb.info The use of a preferred ion list, including ions from known compounds like SDB-005, can enhance the detection of low-abundance analytes in these untargeted screens. d-nb.info

Furthermore, innovative screening assays are being developed that move beyond identifying a specific chemical structure. h-och.ch Some new approaches aim to detect biological activity, such as binding to the cannabinoid receptor (CB1), providing a chemical-structure-independent screening method. h-och.ch This would allow laboratories to detect the presence of a synthetic cannabinoid even if it is a completely novel compound. The validation of these advanced, future-proof screening methods relies on the use of well-characterized compounds and their isotopic internal standards, highlighting the continued importance of research involving SDB-005 and this compound.

Structure Activity Relationship Sar Studies and Analogue Design Strategies Involving Sdb 005

Systematic Modification of the Indazole Core and Substituents

The indazole core is a foundational element for the activity of many synthetic cannabinoids. Research comparing indazole-based compounds to their indole (B1671886) and 7-azaindole (B17877) counterparts consistently demonstrates that the indazole scaffold generally confers higher potency at the CB1 receptor. nih.govmdpi.comacs.org This enhanced activity is attributed to the additional nitrogen atom in the indazole ring, which may facilitate more optimal positioning and stronger interactions, such as hydrogen bonds, within the receptor's binding site. mdpi.com

Studies on various series of synthetic cannabinoids have shown that indazole derivatives typically exhibit greater or equal potency compared to the corresponding indole analogues. nih.govnih.gov This trend holds true across different N-alkyl tail groups, reinforcing the importance of the indazole core for high-affinity binding and potent agonism at CB1 receptors. acs.org

Impact of Ester Linker and Side Chain Variations on Receptor Binding and Functional Activity

The linker group and the N-alkyl side chain are critical determinants of a synthetic cannabinoid's pharmacological profile. nih.govelifesciences.org In SDB-005, a carboxylate ester group connects the indazole core to the naphthalene (B1677914) head group. caymanchem.com The nature of this linker is crucial; for instance, studies on related adamantyl-indole compounds have shown that replacing a ketone linker with a carboxamide linker (as seen in SDB-001) is essential for in vivo cannabimimetic activity, even when in vitro receptor binding affinities are similar. nih.gov This highlights that the linker is not just a spacer but a key contributor to the functional activity of the molecule. nih.gov

Variations in the N-pentyl side chain of SDB-005 also significantly influence its activity. A common modification strategy is fluorination. The analogue 5F-SDB-005, which has a fluorine atom on the terminal carbon of the pentyl chain, is a prime example. swgdrug.orgcaymanchem.com In similar synthetic cannabinoids, this terminal fluorination typically leads to a significant increase in binding affinity for both CB1 and CB2 receptors. caymanchem.comresearchgate.net The introduction of a 5-fluoropentyl tail is a well-established strategy for enhancing potency across various synthetic cannabinoid scaffolds. acs.org

CompoundCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)CB1 Functional Activity (EC50, nM)CB2 Functional Activity (EC50, nM)Reference
SDB-005 2114021140 wikipedia.orgnih.govcaymanchem.com
5F-SDB-005 Increased affinity expectedIncreased affinity expectedData not availableData not available caymanchem.comresearchgate.net
SDB-006 (Benzyl analogue) Data not availableData not available19134 nih.gov
PB-22 (Indole analogue) Data not availableData not availableData not availableData not available caymanchem.com

Note: Quantitative binding data for all analogues is not consistently available in the literature. 5F-SDB-005 is expected to have higher affinity based on SAR trends. caymanchem.comresearchgate.net

Identification of Pharmacophoric Elements within the SDB-005 Scaffold

The pharmacological activity of SDB-005 and related synthetic cannabinoids is derived from four key pharmacophoric components: a core, a tail, a linker, and a linked (or head) group. nih.govelifesciences.org

Core: The 1H-indazole ring system is the central scaffold. As established, this core is generally superior to indole for CB1 receptor potency. acs.org

Tail: The N-pentyl chain anchors the molecule in a hydrophobic pocket of the cannabinoid receptors. The length and substitution (e.g., terminal fluorine) of this chain are critical for optimizing receptor affinity. acs.org

Linker: The carboxylate ester group connects the indazole core to the head group. caymanchem.com This linker's chemical nature and orientation are vital for functional agonism. nih.govnih.gov

Linked Group: The naphthalene group serves as the head group, engaging in key interactions within the receptor binding site. wikipedia.org Modifications in this area, such as replacing it with an adamantyl group, create new sub-classes of synthetic cannabinoids with different activity profiles. acs.org

Synthesis and Preclinical Evaluation of Novel SDB-005 Analogs with Modified Activity Profiles

The synthesis of novel analogues is a cornerstone of SAR studies. For compounds related to SDB-005, this involves the systematic replacement of each pharmacophoric element. For example, replacing the naphthalene head group of SDB-005 with other moieties like benzyl (B1604629) or adamantyl groups has been explored in related series. nih.govacs.org SDB-006, the N-benzyl analogue, showed a similar preference for the CB1 receptor over the CB2 receptor as SDB-005. nih.gov

Preclinical evaluation of these analogues often involves in vitro binding assays and functional assays to determine receptor affinity (Ki) and efficacy (EC50). nih.govacs.org In vivo studies in animal models, such as rats, are used to assess cannabimimetic effects, which typically include hypothermia and reduced heart rate. nih.govacs.org For instance, the related compound SDB-001 potently induced hypothermia and reduced heart rate in rats, confirming its in vivo activity, whereas structurally similar compounds lacking the specific carboxamide linker did not produce these effects. nih.gov Such preclinical evaluations are essential to confirm that in vitro activity translates to in vivo pharmacological effects. acs.org

Computational Chemistry and Molecular Modeling Approaches for SAR Elucidation

Computational methods are powerful tools for understanding the interactions between ligands like SDB-005 and cannabinoid receptors at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jscimedcentral.comnih.gov For SDB-005 and its analogues, docking simulations are used to visualize how these molecules fit into the binding pockets of CB1 and CB2 receptors. ncsu.edu These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues in the receptor. nih.gov For example, simulations have shown that aromatic residues and specific transmembrane helices (like TM7) in the receptor are crucial for binding both classical and synthetic cannabinoids. nih.govelifesciences.org By comparing the docking poses and interaction energies of different analogues, researchers can rationalize observed differences in binding affinity and guide the design of new compounds with improved properties. jscimedcentral.com

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.orgnih.gov For a series of SDB-005 analogues, a QSAR model could be developed by correlating physicochemical descriptors of the molecules (e.g., lipophilicity, electronic properties, steric parameters) with their measured CB1/CB2 receptor affinities or functional potencies. acs.org Once a statistically valid QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized analogues. This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and preclinical testing, thereby accelerating the drug discovery and analogue design process. nih.gov

Emerging Research Perspectives and Methodological Advancements in Sdb 005 D11 Research

Development of Novel In Vitro Assays for Cannabinoid Receptor Activity

The pharmacological understanding of synthetic cannabinoids like SDB-005 begins with an assessment of their interaction with cannabinoid receptors, primarily CB1 and CB2. pharmaffiliates.com Novel in vitro assays are crucial for determining the binding affinity and functional activity of these compounds.

One such advanced method is Surface Plasmon Resonance (SPR). nih.gov SPR experiments have been utilized to evaluate the binding affinities of synthetic cannabinoids, including SDB-005, for CB1 receptors. nih.gov This technique provides real-time data on the kinetics of binding, offering deeper insights than traditional endpoint assays. nih.gov

Another common approach involves functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) assays, which measure the downstream signaling effects of receptor activation. researchgate.net When a cannabinoid like SDB-005 activates the CB1 receptor (a Gi/o-coupled receptor), it typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. researchgate.net These assays can determine whether a compound is a full or partial agonist and assess its potency. researchgate.netnih.gov For example, various semi-synthetic cannabinoids have been characterized as partial agonists at the CB1 receptor using this type of assay. nih.gov

In these studies, SDB-005-d11 serves as an indispensable analytical tool. While SDB-005 is the compound being tested for its biological activity, this compound is used as an internal standard in mass spectrometry-based analyses to accurately quantify the concentration of SDB-005 in the assay medium. vulcanchem.com

In Vitro Assay Principle Application in Synthetic Cannabinoid Research Role of this compound
Surface Plasmon Resonance (SPR) Measures real-time binding interactions between an analyte (e.g., SDB-005) and a ligand (e.g., CB1 receptor) immobilized on a sensor surface.To determine the binding affinity (KD) and kinetics (association/dissociation rates) of synthetic cannabinoids to cannabinoid receptors. nih.govNot directly used in the binding assay itself, but essential for verifying concentrations of stock solutions of SDB-005 via LC-MS.
cAMP Assays Measures the change in intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation. CB1 receptor agonists typically inhibit cAMP production.To determine the functional activity and potency (EC50) of synthetic cannabinoids, classifying them as full or partial agonists. researchgate.netUsed as an internal standard for LC-MS to quantify the concentration of SDB-005 applied to the cells, ensuring accurate dose-response data.
Receptor Binding Assays (Radioligand) A classic method where a labeled cannabinoid (radioligand) competes with an unlabeled test compound (e.g., SDB-005) for binding to the receptor.To determine the binding affinity (Ki) of a test compound by measuring its ability to displace the radioligand.Used as an internal standard during method validation to confirm the precise concentration of SDB-005 being tested.

Integration of Omics Technologies in Preclinical Pharmacological Investigations (e.g., Metabolomics, Proteomics)

Omics technologies provide a global view of molecular changes in biological systems, offering powerful tools for preclinical investigations of synthetic cannabinoids.

Metabolomics: This field focuses on the comprehensive analysis of metabolites in a biological sample. In the context of SDB-005, metabolomics is crucial for identifying its metabolic pathways. vulcanchem.com By administering SDB-005 to in vitro systems (like human liver microsomes) or in vivo models, researchers can identify the resulting metabolites. researchgate.net Deuterated standards like this compound are invaluable in these studies. vulcanchem.com They help track metabolic transformations and serve as internal standards for the accurate quantification of the parent compound and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netvulcanchem.com

Proteomics: This is the large-scale study of proteins. Shotgun proteomics can be used to analyze how SDB-005 affects the proteome of cells or tissues. nih.gov For instance, researchers can compare the protein expression profiles of cells exposed to SDB-005 with control cells. nih.gov This can reveal which cellular pathways are perturbed by the drug, providing insights into its mechanisms of action and toxicity. nih.gov Quantitative proteomics techniques, often employing mass spectrometry, can identify significant alterations in protein abundance. nih.govnih.gov While direct studies on SDB-005 are limited, the methodology is well-established for investigating cellular responses to external stimuli. nih.govmedrxiv.org

Omics Technology Description Application in SDB-005 Research
Metabolomics The systematic study of the unique chemical fingerprints that specific cellular processes leave behind (metabolites).Identification of SDB-005 metabolic pathways by detecting and quantifying its metabolites in biological fluids and tissues. researchgate.netvulcanchem.com this compound is a key tool for distinguishing metabolites and for quantification. vulcanchem.com
Proteomics The large-scale study of proteins, particularly their structures and functions.Investigation of changes in protein expression and post-translational modifications in response to SDB-005 exposure, helping to elucidate its molecular mechanisms of action and potential toxicity. nih.govnih.gov
Transcriptomics The study of the complete set of RNA transcripts produced by the genome at any one time.To determine how SDB-005 alters gene expression, providing insight into the primary cellular responses to the drug. nih.gov

Advancements in Micro-sampling Techniques for Preclinical Animal Studies

Preclinical pharmacokinetic studies traditionally require significant blood volumes from research animals, often leading to the use of many animals to generate a single pharmacokinetic curve. chromatographyonline.com Advancements in micro-sampling offer a more refined and ethical approach.

Techniques such as dried blood spot (DBS) and volumetric absorptive microsampling (VAMS) allow for the collection of very small volumes of blood (typically 10-20 µL). chromatographyonline.comresearchgate.net These methods reduce animal stress and allow for serial sampling from a single animal (e.g., a mouse), which improves data quality by eliminating inter-animal variability and significantly reduces the number of animals required for a study. chromatographyonline.com

The small sample volume necessitates highly sensitive analytical methods, primarily liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). mdpi.com In this context, this compound is essential. As a deuterated internal standard, it is added to the micro-sample during the extraction process to ensure accurate and precise quantification of SDB-005, compensating for any variability in sample preparation or instrument response. vulcanchem.com

Sampling Technique Conventional Blood Draw Volumetric Absorptive Microsampling (VAMS)
Sample Volume ~250 µL per time point10-20 µL
Animal Usage Often requires multiple animals for a full pharmacokinetic profile (e.g., "one mouse, one time point"). chromatographyonline.comAllows for serial sampling from a single mouse, reducing the total number of animals used. chromatographyonline.com
Data Quality Subject to inter-animal variability.Reduced variability as data points are collected from the same animal. chromatographyonline.com
Analytical Requirement Standard bioanalytical methods.Requires highly sensitive LC-MS/MS methods for quantification from the small sample. mdpi.com

Ethical Considerations in Preclinical Synthetic Cannabinoid Research

The preclinical study of synthetic cannabinoids is associated with significant ethical considerations. nih.gov While research is vital to understand the severe public health threats posed by these substances, it must be conducted responsibly. europa.eu

A primary ethical concern is animal welfare. Synthetic cannabinoids can be much more potent than THC and may cause unpredictable and severe adverse effects in animal models. europa.eu Therefore, researchers have an ethical obligation to adhere to the principles of the 3Rs:

Replacement: Using non-animal methods (e.g., in vitro assays, computational modeling) whenever possible.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. Advancements like micro-sampling directly support this principle. chromatographyonline.com

Refinement: Modifying procedures to minimize animal pain, suffering, and distress.

Furthermore, conducting research with controlled substances involves legal and regulatory hurdles. wcgclinical.com The scientific community must navigate these regulations to perform necessary research that can inform public policy, clinical toxicology, and law enforcement. wcgclinical.com The ultimate goal is to generate robust scientific data to mitigate the harm caused by the illicit use of these compounds. researchgate.net

Future Directions in the Characterization and Monitoring of Emerging Synthetic Cannabinoids

The landscape of synthetic cannabinoids is characterized by the rapid emergence of new chemical structures designed to circumvent legal controls. unodc.org This presents a continuous challenge for forensic and clinical laboratories.

Future efforts will focus on several key areas:

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS are becoming indispensable for identifying new, uncharacterized synthetic cannabinoids in biological samples. nih.govmdpi.com Non-targeted acquisition methods allow for the retrospective analysis of data to find novel compounds as they emerge. nih.gov

Rapid Analytical Method Development: There is a constant need to develop and validate methods for the latest generation of synthetic cannabinoids. nih.govresearchgate.net This includes identifying their primary metabolites, which are often the main targets for detection in urine. researchgate.net

Expansion of Compound Libraries: Forensic laboratories rely on comprehensive libraries of spectroscopic data (MS, NMR, FTIR) and reference standards for the unambiguous identification of seized substances. diva-portal.org

International Collaboration: Sharing information through platforms like the UNODC's Early Warning Advisory is crucial for monitoring global trends and responding to new threats quickly. unodc.org

Deuterated standards, such as this compound, will remain a cornerstone of these future efforts. They are fundamental for the development of validated, quantitative methods that provide the reliable data needed for clinical diagnostics, forensic casework, and public health monitoring. vulcanchem.com

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying SDB-005-d11?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in existing literature while aligning with experimental feasibility. For example: "How does the structural modification of this compound influence its binding affinity in [specific biological targets] under [defined conditions]?" Prioritize specificity to avoid overgeneralization .

Q. What methodologies are recommended for initial characterization of this compound?

  • Methodological Answer : Begin with spectroscopic techniques (NMR, IR) and chromatographic purity analysis. Document protocols rigorously, including solvent systems, instrument parameters, and calibration standards, to ensure reproducibility. Cross-reference with primary literature for known analogs to identify unique properties .

Q. How to design a literature review strategy for contextualizing this compound within existing research?

  • Methodological Answer : Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND (synthesis OR pharmacokinetics)"). Filter results by publication date (last 10 years) and study type (experimental vs. computational). Annotate contradictions in reported data (e.g., conflicting solubility values) for further investigation .

Q. What ethical considerations are critical when handling this compound in preclinical studies?

  • Methodological Answer : Adhere to institutional guidelines for compound safety (e.g., Material Safety Data Sheets) and animal welfare protocols. Include control groups to minimize bias, and pre-register trial designs in repositories like ClinicalTrials.gov to enhance transparency .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound (e.g., divergent bioactivity results)?

  • Methodological Answer :

  • Step 1 : Replicate experiments under identical conditions to rule out procedural variability.
  • Step 2 : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance of discrepancies.
  • Step 3 : Use orthogonal validation methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding assays).
  • Step 4 : Investigate environmental factors (pH, temperature) or batch-to-batch compound variability .

Q. What strategies optimize multi-phase experimental designs for studying this compound’s mechanism of action?

  • Methodological Answer :

  • Phase 1 (Exploratory) : High-throughput screening to identify potential targets.
  • Phase 2 (Mechanistic) : CRISPR-based gene knockout models to validate target relevance.
  • Phase 3 (Translational) : Dose-response studies in ex vivo tissue models.
  • Control Strategy : Include sham-treated controls and reference compounds (e.g., positive/negative controls) to isolate this compound-specific effects .

Q. How to integrate computational and experimental data for this compound’s structure-activity relationship (SAR) analysis?

  • Methodological Answer :

  • Computational : Perform molecular dynamics simulations to predict binding conformations.
  • Experimental : Validate predictions via X-ray crystallography or mutagenesis assays.
  • Data Fusion : Use tools like PyMOL for structural alignment and R/Bioconductor for statistical integration of in silico and in vitro results .

Q. What advanced statistical approaches address small-sample limitations in this compound toxicity studies?

  • Methodological Answer :

  • Bayesian Hierarchical Modeling : Incorporates prior data from related compounds to improve inference.
  • Bootstrapping : Resample datasets to estimate confidence intervals for rare adverse events.
  • Meta-Analysis : Aggregate data from fragmented studies to identify toxicity trends .

Methodological Best Practices

  • Data Management : Store raw datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata detailing experimental conditions and version control .
  • Peer Review Preparation : Preemptively address reviewer concerns by including negative results and limitations sections (e.g., solubility constraints in aqueous assays) .
  • Reproducibility : Share protocols via platforms like Protocols.io , including troubleshooting steps (e.g., optimization of this compound’s stability in DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.